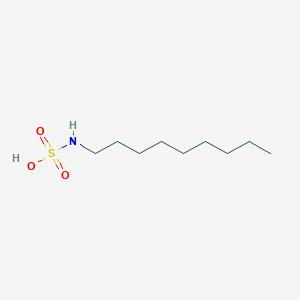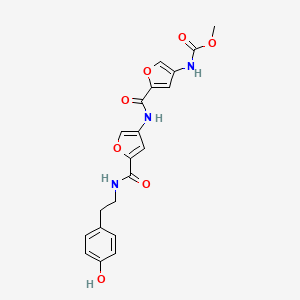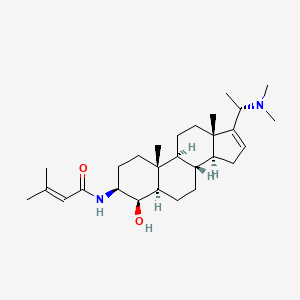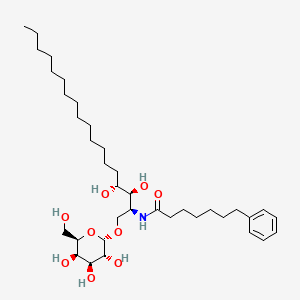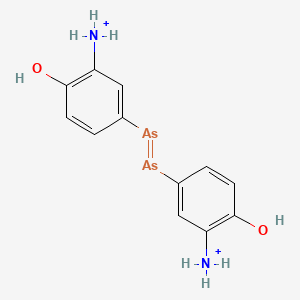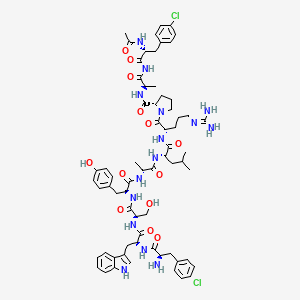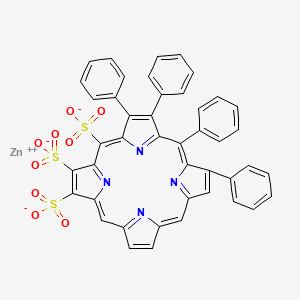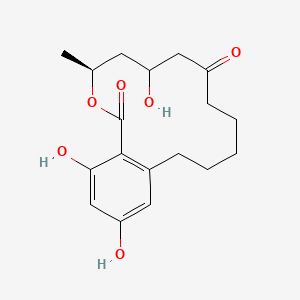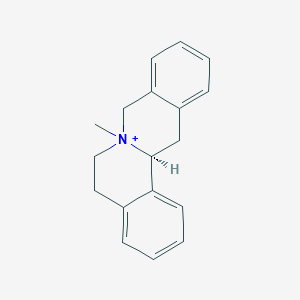
N-methyl-alpha-berbine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-alpha-berbine is a quaternary ammonium ion resulting from the methylation of the nitrogen atom of alpha-berbine. It derives from an alpha-berbine.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-methyl-alpha-berbine, a derivative of berbines, has been a subject of extensive research primarily in the field of organic chemistry, focusing on its synthesis and structural analysis. Valpuesta et al. (2002) demonstrated the transformation of protopines into berbines, synthesizing 1-methoxystylopine from coulteropine, a main alkaloid from Romneya coulteri, which contributed to understanding the stereocontrolled synthesis of N-methyl-1-methoxystylopinium salts (Valpuesta et al., 2002). Similarly, Suau et al. (2000) explored the Polonovski–Potier reaction of trans and cis berbines N-oxides, leading to the synthesis of 8-hydroxymethyl and 8-methyl berbines (Suau et al., 2000).
Pharmacological Studies
In pharmacological studies, the stereochemical aspects of berbines, including this compound derivatives, have been investigated. For instance, Schott et al. (1988) examined the effects of enantiomers of berbine and its derivatives on alpha-adrenoceptor subtypes, highlighting the stereochemical influence on pharmacological activity (Schott et al., 1988).
Enzymatic Studies
Enzymatic studies have also played a role in understanding the properties of berbines. Meyerson et al. (1979) described the enzymatic O-methylation pattern of tetrahydropapaveroline and tetrahydroxyberbine alkaloids, which included derivatives of this compound. This research provided insights into the modification of neuroamine metabolism (Meyerson et al., 1979).
Novel Synthesis Approaches
Innovative approaches to synthesizing berbines have been a significant focus. Pandey et al. (1981) achieved a new total synthesis of the berbine alkaloid ring system using palladium-catalyzed insertion of carbon monoxide into benzyl-tetrahydroisoquinolines (Pandey et al., 1981).
Stereochemistry and Selectivity
Research by Kroutil et al. (2013) focused on the asymmetric preparation of amines, including this compound, employing biocatalysts. This study highlighted the importance of stereochemistry and selectivity in synthesizing such compounds (Kroutil et al., 2013).
Propiedades
Fórmula molecular |
C18H20N+ |
|---|---|
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
(13aS)-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C18H20N/c1-19-11-10-14-6-4-5-9-17(14)18(19)12-15-7-2-3-8-16(15)13-19/h2-9,18H,10-13H2,1H3/q+1/t18-,19?/m0/s1 |
Clave InChI |
YXEKXCPIKGSIDD-OYKVQYDMSA-N |
SMILES isomérico |
C[N+]12CCC3=CC=CC=C3[C@@H]1CC4=CC=CC=C4C2 |
SMILES canónico |
C[N+]12CCC3=CC=CC=C3C1CC4=CC=CC=C4C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid](/img/structure/B1263748.png)
![N-[1-(4-hydroxy-3-isopropylbenzyl)-2-methyl-1H-indol-4-yl]oxamic acid](/img/structure/B1263749.png)
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)


